(1alpha,7alpha,7abeta)-(-)-(Hexahydro-7-hydroxy-1H-pyrrolizin-1-yl)methyl 3-methyl-2-butenoate
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Overview
Description
(1alpha,7alpha,7abeta)-(-)-(Hexahydro-7-hydroxy-1H-pyrrolizin-1-yl)methyl 3-methyl-2-butenoate is a complex organic compound that belongs to the class of pyrrolizidine alkaloids These compounds are known for their diverse biological activities and are often found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,7alpha,7abeta)-(-)-(Hexahydro-7-hydroxy-1H-pyrrolizin-1-yl)methyl 3-methyl-2-butenoate typically involves multiple steps, including the formation of the pyrrolizidine core and subsequent functionalization. Common starting materials might include amino acids or other nitrogen-containing compounds. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques like flow chemistry, which allows for continuous production and better control over reaction conditions. The use of biocatalysts and green chemistry principles is also becoming more prevalent to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, pyrrolizidine alkaloids are studied for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties. This compound could be investigated for similar activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for (1alpha,7alpha,7abeta)-(-)-(Hexahydro-7-hydroxy-1H-pyrrolizin-1-yl)methyl 3-methyl-2-butenoate likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1alpha,7alpha,7abeta)-(-)-(Hexahydro-7-hydroxy-1H-pyrrolizin-1-yl)methyl 3-methyl-2-butenoate: Similar in structure but with different functional groups.
Pyrrolizidine Alkaloids: A broader class of compounds with similar core structures but varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer unique biological activities and synthetic utility.
Properties
CAS No. |
51370-97-9 |
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Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(7-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl)methyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO3/c1-9(2)7-12(16)17-8-10-3-5-14-6-4-11(15)13(10)14/h7,10-11,13,15H,3-6,8H2,1-2H3 |
InChI Key |
LBTHKJFPFBXYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1CCN2C1C(CC2)O)C |
Origin of Product |
United States |
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